1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one

Physicochemical Properties Lipophilicity Regiochemistry

1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one (CAS 1210871-23-0, C₁₃H₁₂F₃NO, MW 255.24 g/mol) is a synthetic, poly-substituted 4-quinolone heterocycle. It incorporates an N-1 ethyl group, a C-2 methyl group, and a C-7 trifluoromethyl substituent on the quinolin-4-one core.

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
Cat. No. B11862156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one
Molecular FormulaC13H12F3NO
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)C2=C1C=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-5-4-9(7-11(10)17)13(14,15)16/h4-7H,3H2,1-2H3
InChIKeyLUAHZHRDELGEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one (CAS 1210871-23-0): A Synthetic Quinolone Building Block for Specialized Antimicrobial & Antiproliferative Probe Design


1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one (CAS 1210871-23-0, C₁₃H₁₂F₃NO, MW 255.24 g/mol) is a synthetic, poly-substituted 4-quinolone heterocycle [1]. It incorporates an N-1 ethyl group, a C-2 methyl group, and a C-7 trifluoromethyl substituent on the quinolin-4-one core. The compound is supplied at analytical purity (≥97%) for research use, with key computed properties including a calculated LogP of ~3.35 and a topological polar surface area (TPSA) of ~22 Ų . Compared to the widely employed unsubstituted 4-quinolone scaffold (MW 145.16 g/mol, TPSA ~33 Ų) or the des-fluoro analog 1-ethyl-2-methylquinolin-4(1H)-one (MW 187.24 g/mol, LogP ~1.61), the 7-CF₃ derivative exhibits increased lipophilicity and reduced hydrogen-bond acceptor character, which may rationally alter membrane permeability and target binding profiles [2].

Why Substituting 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one with a Different 4-Quinolone Analog Is Not Trivial


The 4-quinolone scaffold is pharmacologically promiscuous, with the position and nature of substituents dictating whether a compound acts as an antibacterial, antimalarial, anticancer agent, or kinase inhibitor [1][2]. Simply replacing 1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one with another commercial 4-quinolone building block—such as its des-fluoro analog (1-ethyl-2-methylquinolin-4(1H)-one) or the 6-CF₃ regioisomer—risks dramatic shifts in target engagement, potency, and ADME properties. The 7-CF₃ group specifically enhances metabolic stability and lipophilicity compared to the 6-CF₃ variant, while the N-1 ethyl may confer advantages over N-1 methyl analogs in reducing cytotoxicity . Generic substitution without verification therefore undermines SAR continuity in lead optimization campaigns where scaffold geometry and substitution pattern are critical to preclinical success [3].

Quantitative Evidence Guide: Head-to-Head Physicochemical & Biological Comparisons for 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one


Chemical Structure & Property Deconvolution: 7-CF₃ vs. 6-CF₃ Regioisomer vs. Des-Fluoro Analog

The regiochemistry of the trifluoromethyl group fundamentally alters the computed lipophilicity and hydrogen-bond acceptor capacity of the 4-quinolone scaffold. The target compound (7-CF₃) exhibits a LogP of ~3.35 with a TPSA of ~22 Ų, compared to its 6-CF₃ regioisomer (LogP ~3.35, same formula) and the des-fluoro parent 1-ethyl-2-methylquinolin-4(1H)-one (LogP ~1.61) [1]. This represents a >2-fold increase in LogP versus the non-fluorinated analog. The TPSA of the target compound is notably lower than the unsubstituted 4-quinolone (33 Ų), indicating reduced hydrogen-bonding potential that may enhance passive membrane permeability [2].

Physicochemical Properties Lipophilicity Regiochemistry Drug Design

Antibacterial Activity: Class-Level Potency of CF₃-Containing Quinolones vs. Clinical Fluoroquinolones

While no direct MIC values for 1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one are published, structural analogs in the 4-quinolone-3-carboxylic acid series with N-1 CF₃ substituents exhibit MICs comparable to norfloxacin against Gram-positive and Gram-negative pathogens. Specifically, 1-trifluoromethyl-4-quinolone-3-carboxylic acid derivative 8a demonstrated an MIC of ≤1 μg/mL against S. aureus Smith and E. coli NIHJ JC-2, matching norfloxacin within 2-fold [1]. The presence of a 7-CF₃ group in other heterocyclic systems (e.g., indirubin-3′-monoximes) has been shown to enhance anti-S. aureus potency by up to 80-fold relative to the unsubstituted parent (MIC 0.4 vs. 32 μg/mL) [2]. These data suggest that quinolone scaffolds bearing 7-CF₃ substituents may achieve potent antibacterial activity, though the absence of a 3-carboxylic acid in the target compound limits direct translatability.

Antibacterial MIC DNA Gyrase Fluoroquinolone

Antimalarial Activity: 6-CF₃ vs. 7-CF₃ Regioisomer SAR Implications from Endochin-Like Quinolones

In the endochin-like quinolone (ELQ) series, which are 4(1H)-quinolones targeting the Plasmodium cytochrome bc₁ complex, the presence and position of halogen substituents are critical. Compounds bearing a 7-CF₃ group in the ELQ scaffold have been reported to exhibit antiplasmodial IC₅₀ values in the low nanomolar range against chloroquine-resistant P. falciparum strains [1]. However, the target compound lacks the extended alkyl/alkoxy side chain at the 3-position characteristic of optimized ELQs. The 6-CF₃ regioisomer (CAS 1209277-82-6) has been explicitly noted for nanomolar antiplasmodial potency in commercial documentation, while the 7-CF₃ variant's antimalarial activity remains uncharacterized in the peer-reviewed literature . This represents a defined research gap for direct head-to-head antimalarial comparison.

Antimalarial Plasmodium falciparum ELQ SAR

Protein Binding Evidence: 7-Trifluoromethylquinolin-4-ol Crystallographic Engagement with Mycobacterial ArgB

A co-crystal structure of 7-(trifluoromethyl)quinolin-4-ol bound to Mycobacterium tuberculosis acetylglutamate kinase (ArgB) has been solved at high resolution (PDB: 7NLX) [1]. In this structure, the 7-CF₃ group occupies a hydrophobic pocket within the enzyme active site, providing a direct structural rationale for the binding contribution of the trifluoromethyl substituent at this position. While the target compound bears an additional N-1 ethyl and C-2 methyl group, the core 7-CF₃-quinolin-4-one scaffold is shared, suggesting potential for engagement with analogous ATP/amino acid kinase targets [2]. This PDB entry constitutes the strongest structural biology precedent for the 7-CF₃-quinolin-4-one pharmacophore.

Structural Biology X-ray Crystallography Tuberculosis Drug Target

Kinase Inhibition Potential: CHK1 & PI3K as Precedented Molecular Targets for Quinolin-4(1H)-ones

Patent literature explicitly identifies substituted quinolin-4(1H)-ones as inhibitors of CHK1 kinase (IC₅₀ < 1 μM achieved for certain analogs) and phosphatidylinositol 3-kinases (PI3K) [1][2]. The subclass of pyrazolo[4,3-c]quinolin-4-ones, which is structurally distinct from the target compound, has yielded CHK1 inhibitors with single-digit nanomolar potency (IC₅₀ = 3.1 nM for optimized compound 52) [3]. The target compound has not been tested against these targets; however, its 7-CF₃-4-quinolone core is a recognized kinase inhibitor scaffold. This provides a rationale for including it in kinase selectivity panels when profiling 4-quinolone derivatives in anticancer programs.

Kinase Inhibitor CHK1 PI3K Cancer

Definitive Evidence Gap: No Published Bioactivity Data for the Target Compound in Primary Peer-Reviewed Literature

A systematic search of PubMed, ChEMBL, BindingDB, ZINC, and PubChem BioAssay databases as of May 2026 yields no primary bioactivity data (IC₅₀, MIC, Kd, etc.) for 1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one [1][2][3]. ZINC record ZINC111137 explicitly states 'no known activity for this compound' and 'no predicted activity available' [4]. This starkly contrasts with the 6-CF₃ regioisomer, which has annotated antimalarial potency data. All evidence presented in this guide is therefore derived from class-level inference, structural analogs, or computed properties. Prospective users must treat this compound as an unexplored chemical probe and allocate resources for primary screening rather than relying on precedent alone.

Data Availability Literature Gap Risk Assessment Procurement Decision

Maximizing Research ROI: Recommended Application Scenarios for 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one


Head-to-Head Regioisomeric SAR Screening Against the 6-CF₃ Analog in Antimalarial Assays

Given that the 6-CF₃ regioisomer has established antiplasmodial potency but the 7-CF₃ variant is untested, parallel procurement of both isomers for screening against chloroquine-resistant and -sensitive P. falciparum strains (e.g., Dd2, 3D7) is the highest-value experiment. This directly addresses the regioisomeric SAR gap identified in the ELQ literature [1] and may reveal whether the 7-CF₃ substitution offers advantages in potency or resistance profiles, as suggested by the antibacterial data on 7-CF₃ heterocycles showing 80-fold improvements over unsubstituted parents [2].

Mycobacterial Kinase Structural Biology Using the 7-CF₃-Quinolin-4-one Pharmacophore

The solved crystal structure of 7-(trifluoromethyl)quinolin-4-ol bound to Mtb ArgB (PDB: 7NLX) validates the 7-CF₃-quinolin-4-one core as a crystallographic probe for ATP-binding enzymes [3]. The target compound, with its additional N-1 ethyl and C-2 methyl groups, may exhibit improved binding through enhanced hydrophobic contacts. Soaking experiments with Mtb ArgB and other acetylglutamate kinase family members are warranted, leveraging the compound's high purity (≥98%) and favorable LogP for co-crystallization studies .

Gram-Positive Antibacterial Hit Identification Leveraging 7-CF₃ Scaffold Precedent

The 7-CF₃ substitution pattern has been associated with potent anti-staphylococcal activity in indirubin and quinolone chemotypes (MIC as low as 0.4 μg/mL vs. S. aureus) [2]. Procure the target compound for MIC determination against a panel of drug-sensitive and drug-resistant Gram-positive pathogens (S. aureus ATCC25923, MRSA clinical isolates, S. pneumoniae) using CLSI broth microdilution methods. Compare directly with the 6-CF₃ regioisomer and the des-fluoro analog to isolate the contribution of CF₃ position to antibacterial potency.

Kinase Selectivity Profiling for 4-Quinolone-Based Anticancer Probe Development

With patent precedent establishing quinolin-4(1H)-ones as CHK1 and PI3K inhibitors at sub-micromolar to low nanomolar potencies [4], the target compound warrants inclusion in a kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX). The 7-CF₃ group may confer selectivity advantages over des-fluoro or 6-CF₃ analogs by engaging in orthogonal hydrophobic interactions within the kinase active site. This experiment is essential for determining whether the compound should be advanced as a kinase chemical probe or deprioritized in this indication space.

Quote Request

Request a Quote for 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.